Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Overview
Description
“Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1788044-11-0 . It has a molecular weight of 241.08 and its IUPAC name is methyl 6-hydrazino-3-pyridazinecarboxylate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Mechanisms of Action in Vascular Smooth Muscle Research has investigated the mechanisms of action of hydrazine derivatives, including hydrallazine and related compounds, on vascular smooth muscle, particularly in the context of their vasodilatory effects. Studies on rat isolated tail arteries suggest that these compounds, including those structurally related to methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride, might lower blood pressure through direct effects on resistance vessels, contributing to their therapeutic potential in hypertension management (Worcel, 1978).
Neurotransmission and Behavioral Effects Another area of research involves the investigation of similar compounds' effects on neurotransmission and behavior, particularly in animal models. For example, aminopyridazine derivatives, which share a core structure with this compound, have been studied for their potential to inhibit behaviors like mouse-killing in rats, suggesting a complex interaction with the serotonergic system and monoamine oxidase activity (Isel & Mandel, 1989).
Antidepressant and Dopaminergic Activities Further research into 3-aminopyridazine derivatives, related to this compound, has demonstrated potential antidepressant, serotonergic, and dopaminergic activities in preclinical models. These studies highlight the structural requirements necessary for these biological activities, suggesting potential therapeutic applications for mood disorders (Wermuth et al., 1989).
Pharmacokinetics and Anti-fibrotic Potential In the realm of drug development, the pharmacokinetics and tissue distribution of compounds structurally related to this compound, such as novel ALK5 inhibitors, have been explored for their potential in treating fibrosis and their anti-metastatic effects in cancer models (Kim et al., 2008). This research underscores the importance of understanding the distribution, metabolism, and excretion profiles of these compounds to optimize their therapeutic efficacy.
Safety and Hazards
Properties
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHDNUGTKJCALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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